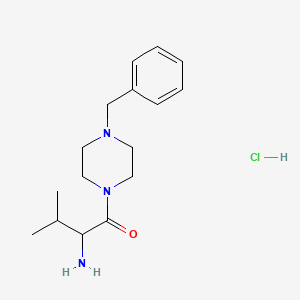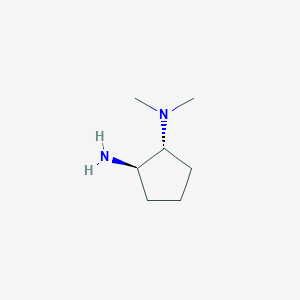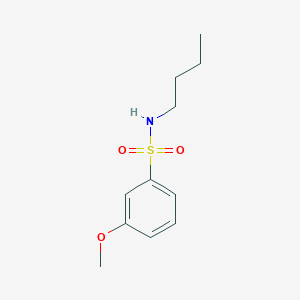![molecular formula C14H21NO3 B1527918 叔丁基N-[1-(2-羟基苯基)丙基]氨基甲酸酯 CAS No. 1311313-68-4](/img/structure/B1527918.png)
叔丁基N-[1-(2-羟基苯基)丙基]氨基甲酸酯
描述
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate (TBPHPC) is a carbamate compound composed of tert-butyl, N-[1-(2-hydroxyphenyl)propyl], and carbamate groups. TBPHPC is a valuable compound for scientific research due to its versatile properties and applications.
作用机制
Target of Action
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a type of carbamate compound . The primary targets of carbamates are usually enzymes, such as acetylcholinesterase, where they act as inhibitors. .
Mode of Action
Carbamates typically work by binding to their target enzymes and inhibiting their activity This can lead to an accumulation of certain substrates or a decrease in the products of the enzymatic reaction
Biochemical Pathways
Pharmacokinetics
Carbamates are generally well-absorbed in the body and can be distributed throughout the body due to their lipophilic nature. They are typically metabolized in the liver and excreted in the urine.
Result of Action
实验室实验的优点和局限性
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a valuable tool for scientific research due to its versatility. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is relatively easy to synthesize and can be used in a wide range of experiments. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is also relatively stable and can be stored for long periods of time. However, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is toxic and should be handled with caution. Additionally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate can be expensive to purchase.
未来方向
There are several potential future directions for tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate research. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of AChE inhibitors on the nervous system and the development of Alzheimer's disease. Additionally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of choline esters on the nervous system. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could also be used to study the effects of AChE inhibitors on other neurological disorders, such as Parkinson's disease. Additionally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of AChE inhibitors on the cardiovascular system. Finally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of AChE inhibitors on the immune system.
科学研究应用
N-Boc保护的苯胺合成
该化合物用于钯催化的N-Boc保护的苯胺合成 。这些受保护的苯胺是合成各种药物和有机化合物的关键中间体。叔丁基作为保护基团,可在温和的酸性条件下脱除,从而允许苯胺进一步官能化。
四取代吡咯的制备
它用于合成在C-3位用酯或酮基团官能化的四取代吡咯 。吡咯是重要的杂环化合物,存在于许多天然产物和药物中。能够在特定位置选择性地引入官能团使化学家能够创造具有所需生物活性的复杂分子。
用于质谱分析的保护胺
叔丁基N-[1-(2-羟基苯基)丙基]氨基甲酸酯: 在等压混合溶液的制备中充当受保护的胺。 这些溶液用于单级轨道阱质谱分析中的柱后注入实验 。该应用在蛋白质组学研究中具有重要意义,其中准确的质量测量对于蛋白质鉴定和定量至关重要。
属性
IUPAC Name |
tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(10-8-6-7-9-12(10)16)15-13(17)18-14(2,3)4/h6-9,11,16H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIBEWINXMLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153140 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311313-68-4 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)




![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)






